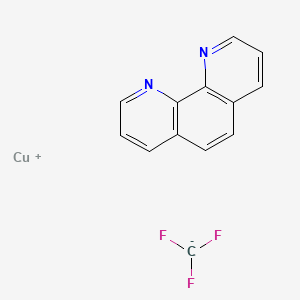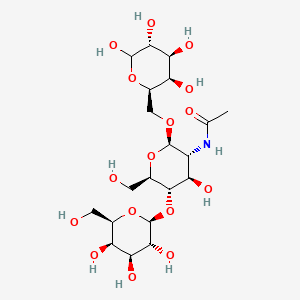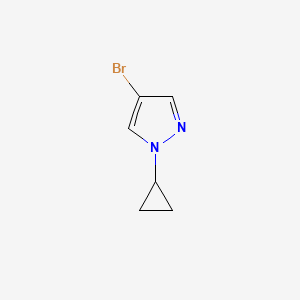
4-Brom-1-Cyclopropyl-1H-Pyrazol
Übersicht
Beschreibung
“4-bromo-1-cyclopropyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a liquid at room temperature and has an InChI code of 1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “4-bromo-1-cyclopropyl-1H-pyrazole”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-Bromopyrazole, a related compound, can react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular structure of “4-bromo-1-cyclopropyl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is part of a cyclopropyl group, and one of the nitrogen atoms is bonded to a bromine atom .Physical And Chemical Properties Analysis
“4-bromo-1-cyclopropyl-1H-pyrazole” has a density of 1.9±0.1 g/cm3 and a boiling point of 258.6±13.0 °C at 760 mmHg . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von Bipyrazolen
4-Brom-1-Cyclopropyl-1H-Pyrazol kann als Ausgangsmaterial für die Synthese von 1,4′-Bipyrazolen dienen. Diese Bipyrazole sind aufgrund ihres Potenzials, neue Materialien mit wünschenswerten elektronischen und photonischen Eigenschaften zu schaffen, von Bedeutung .
Pharmazeutische Verbindungen
Diese Verbindung kann bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet werden, einschließlich Inhibitoren, die für die Medikamentenentwicklung und therapeutische Behandlungen von entscheidender Bedeutung sein könnten .
Hexakoordinierte Komplexe
Es kann zur Herstellung von festen hexakoordinierten Komplexen verwendet werden, indem es mit Dimethyl- und Divinyl-Zinnchlorid umgesetzt wird, die in der Koordinationschemie und Materialwissenschaft von Bedeutung sind .
Polyurethansynthese
Es wurde berichtet, dass this compound Vorläufermoleküle wie Toluoldiisocyanat (TDI) blockiert, um blockiertes TDI zu bilden, was ein Schritt bei der Herstellung von Polyurethanen ist. Diese Materialien haben aufgrund ihrer Vielseitigkeit breite industrielle Anwendungen .
Medizinische Chemie
In der medizinischen Chemie kann es ein wichtiges Zwischenprodukt bei der Synthese von Pyrazolderivaten sein, die auf ihre pharmakologischen Aktivitäten und ihr Potenzial als Therapeutika untersucht werden .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.
Result of Action
Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.
Eigenschaften
IUPAC Name |
4-bromo-1-cyclopropylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWRBBLXAOCSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680239 | |
| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1151802-23-1 | |
| Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-cyclopropyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


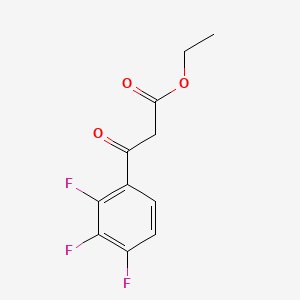
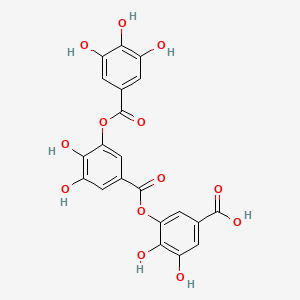

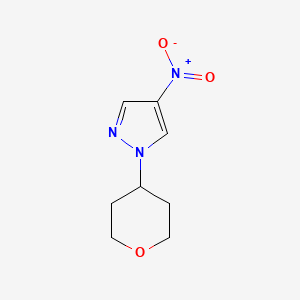
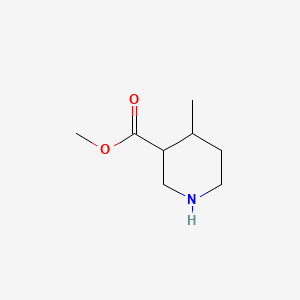
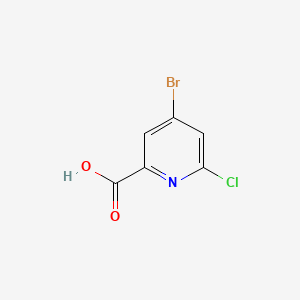

![10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid](/img/structure/B569142.png)
